4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
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Overview
Description
“4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine” is a chemical compound with the molecular weight of 195.61 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound involves the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles . An improved route for large-scale production includes two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)acetamide under basic conditions .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H6ClN5/c8-5-4-6 (12-7 (9)11-5)13-3-1-2-10-13/h1-4H, (H2,9,11,12)" . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 195.61 .
Scientific Research Applications
Synthesis and Derivatives
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine and its derivatives are explored for their synthesis and potential applications in various fields. For instance, the compound 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was synthesized and characterized, suggesting its potential as an intermediate for further chemical transformations (Ogurtsov & Rakitin, 2021). Additionally, novel pyrazolo[3,4-d]pyrimidines were synthesized and showed potential anti-inflammatory activity, hinting at possible medical applications (El-Dean et al., 2016).
Biological Activities
Derivatives of this compound were studied for their biological activities. For example, armed pyrazoles synthesized from hydroxymethyl pyrazole derivatives showed potential biological activity against breast cancer and microbes (Titi et al., 2020). Moreover, the compound was used in the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited significant antimicrobial and anticancer activity (Hafez et al., 2016).
Pharmaceutical Development
In the realm of pharmaceutical development, the compound and its derivatives were investigated for potential antimicrobial and anticancer properties. For instance, pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing promising results (Rahmouni et al., 2016). Similarly, pyrimidine linked pyrazole heterocyclics were synthesized and assessed for their insecticidal and antibacterial potential, indicating potential uses in agriculture and medicine (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases such as mps1 and p70s6kβ , suggesting that 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine may also interact with these or related proteins.
Mode of Action
For instance, if the compound inhibits a kinase, it could prevent the phosphorylation of other proteins, altering cellular processes .
Biochemical Pathways
Given the potential targets, it’s likely that the compound impacts pathways related to cell cycle regulation and signal transduction .
Result of Action
Similar compounds have shown antiparasitic and anticancer activities , suggesting that this compound may also have therapeutic potential.
Properties
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBTFLEBCELGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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